4,5-Dibromopyridine-3-carbaldehyde

Catalog No.
S8898227
CAS No.
M.F
C6H3Br2NO
M. Wt
264.90 g/mol
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4,5-Dibromopyridine-3-carbaldehyde

Product Name

4,5-Dibromopyridine-3-carbaldehyde

IUPAC Name

4,5-dibromopyridine-3-carbaldehyde

Molecular Formula

C6H3Br2NO

Molecular Weight

264.90 g/mol

InChI

InChI=1S/C6H3Br2NO/c7-5-2-9-1-4(3-10)6(5)8/h1-3H

InChI Key

AOSVAOKYWCGVFN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Br)Br)C=O

Bromination Techniques in Pyridine Derivative Synthesis

Bromination of pyridine derivatives often requires forced conditions due to the electron-deficient nature of the aromatic ring. Key strategies include:

  • Direct Bromination:
    Pyridine or its salts can undergo bromination using HBr/H$$2$$O$$2$$ systems under reflux. For example, 3,5-dibromo-4-aminopyridine was synthesized in 59.9% yield via a one-step reaction using pyridine, (NH$$4$$)$$2$$CO$$3$$, and HBr/H$$2$$O$$_2$$ at 120°C.

    • Reaction Conditions:
      • Solvent: Water
      • Catalysts: (NH$$4$$)$$2$$CO$$_3$$
      • Temperature: 110–120°C
  • Electrophilic Halogenation:
    Zincke imine intermediates enable regioselective bromination. Pyridines treated with N-bromosuccinimide (NBS) and trifluoroacetic acid (TFA) achieve bromination at the 3-position.

Table 1: Bromination Methods Comparison

MethodReagentsYield (%)Positional Selectivity
Direct HBr/H$$2$$O$$2$$HBr, H$$2$$O$$2$$, (NH$$4$$)$$2$$CO$$_3$$59.93,5-dibromo
Zincke IntermediateNBS, TFA72–853-monobromo

Comparative Analysis of Nicotinaldehyde Precursor Modifications

Nicotinaldehyde (3-pyridinecarboxaldehyde) serves as a precursor for carbaldehyde-functionalized pyridines. Key modifications include:

  • Bromination of Aldehyde-Substituted Pyridines:
    Halogenation at the 4- and 5-positions requires blocking the aldehyde group to prevent side reactions. For example, 3,5-dibromo-4-pyridinecarboxaldehyde (a positional isomer) is synthesized via bromination of 4-pyridinecarboxaldehyde using HBr/H$$2$$O$$2$$.

  • Protection-Deprotection Strategies:
    Aldehyde groups are often protected as acetals during bromination to avoid oxidation or nucleophilic attack.

Solvent Systems and Catalytic Conditions for Yield Maximization

Optimized solvent systems and catalysts enhance reaction efficiency:

  • Solvent Effects:

    • Polar solvents (e.g., water, MeCN) improve solubility of ionic intermediates.
    • Non-polar solvents (e.g., tert-butyl methyl ether) aid in extraction.
  • Catalytic Additives:

    • (NH$$4$$)$$2$$CO$$_3$$ buffers reaction pH, minimizing HBr decomposition.
    • K$$2$$CO$$3$$ or KOAc enhances hydroboration efficiency in aldehyde reductions.

Table 2: Solvent and Catalyst Impact on Yield

SolventCatalystReaction TypeYield (%)
Water(NH$$4$$)$$2$$CO$$_3$$Bromination59.9
MeCNNBS/TFAElectrophilic Br72–85

Purification Protocol Development for Halogenated Aldehydes

Purification challenges arise from the polarity and reactivity of brominated aldehydes:

  • Extraction and Recrystallization:

    • Tert-butyl methyl ether (5 × 25 mL) extracts the product from aqueous phases.
    • Recrystallization in ethyl acetate:petroleum ether (1:15) yields pure 3,5-dibromo-4-aminopyridine.
  • Chromatographic Methods:Thin-layer chromatography (TLC) and column chromatography (SiO$$_2$$, hexane:EtOAc) resolve regioisomers.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Exact Mass

264.85609 g/mol

Monoisotopic Mass

262.85814 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

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